molecular formula C16H22N2O2 B2567795 N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide CAS No. 955532-85-1

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide

Cat. No. B2567795
CAS RN: 955532-85-1
M. Wt: 274.364
InChI Key: GVAQWIHYGFZUKF-UHFFFAOYSA-N
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Description

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide, also known as PTQ, is a synthetic compound that has been widely studied for its potential applications in the field of neuroscience. PTQ is a derivative of tetrahydroquinoline, a heterocyclic compound that is found in many natural products and has been shown to have a variety of biological activities.

Scientific Research Applications

Synthesis and Structural Importance

  • Synthetic Methods and Selectivity : The tetrahydroquinoline structure, a key component of many natural products, can be synthesized efficiently through reactions mediated by FeCl3–NaI, demonstrating significant cis selectivity in cyclization processes (Kamal et al., 2004). Similarly, molecular iodine has catalyzed the domino reaction of anilines with cyclic enol ethers to produce 1,2,3,4-tetrahydroquinoline derivatives efficiently (Lin, Cui, & Wang, 2006).

  • Antimicrobial and Antimycobacterial Activities : Tetrahydroquinoline derivatives have been explored for their antimycobacterial activities against various Mycobacterium species, with specific compounds showing significant in vitro and in vivo efficacy (Senthilkumar et al., 2009).

  • Antioxidant Applications : The antioxidant efficiency of tetrahydroquinoline derivatives in lubricating greases has been studied, demonstrating the potential for these compounds to improve the oxidative stability of lubricants (Hussein, Ismail, & El-Adly, 2016).

  • Electroluminescent Devices : Tetrahydroquinoline derivatives have been used to develop efficient red emitters for organic light-emitting diodes (OLEDs), highlighting their utility in the field of materials science for the creation of high-efficiency lighting and display technologies (Chang & Chow, 2011).

properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-3-6-15(19)17-13-8-9-14-12(11-13)7-5-10-18(14)16(20)4-2/h8-9,11H,3-7,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAQWIHYGFZUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide

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